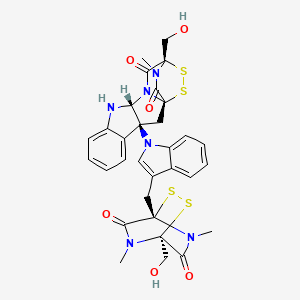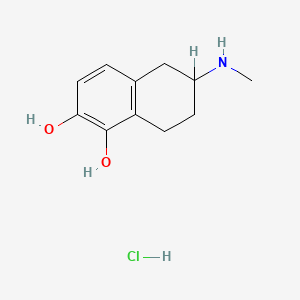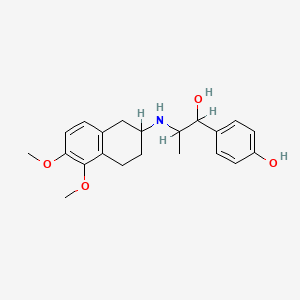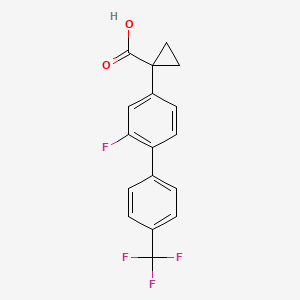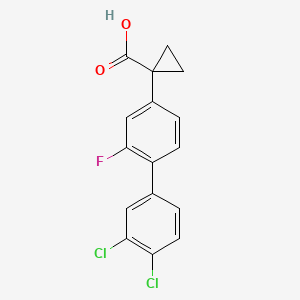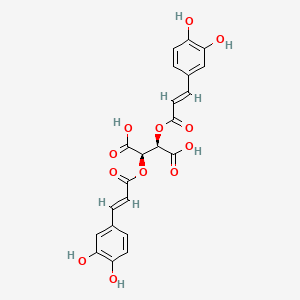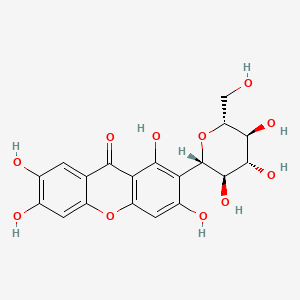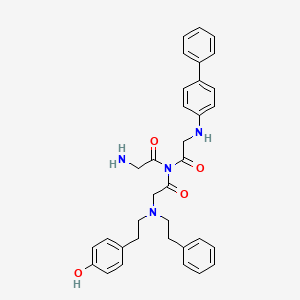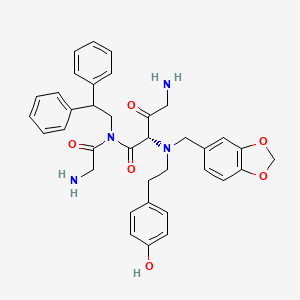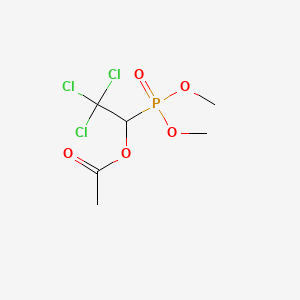
1-Amino-3-(2-bromo-4-methylanilino)propan-2-ol
概要
説明
CBP-93872 is a compound identified as a G2 checkpoint inhibitor. It has shown potential in increasing the sensitivity of colorectal and pancreatic cancer cells to chemotherapy. The compound works by suppressing the maintenance of DNA double-stranded break-induced G2 checkpoint, thereby inhibiting the pathway between ataxia-telangiectasia mutated and ataxia-telangiectasia and Rad3-related activation .
科学的研究の応用
CBP-93872 has several scientific research applications, particularly in the fields of cancer research and chemotherapy:
Cancer Sensitization: The compound is used to sensitize cancer cells to chemotherapy by inhibiting the G2 checkpoint, thereby increasing the efficacy of chemotherapeutic agents
DNA Damage Response Studies: CBP-93872 is utilized in studies investigating the DNA damage response and the role of G2 checkpoint in maintaining genomic stability.
Potential Therapeutic Agent: Due to its ability to inhibit the G2 checkpoint, CBP-93872 is considered a potential therapeutic agent for treating cancers with p53 mutations, which rely on the G2 checkpoint for survival.
準備方法
The preparation of CBP-93872 involves synthetic routes that are typically carried out in a laboratory setting. The exact synthetic routes and reaction conditions are not widely published, but it is known that the compound was identified using a cell-based high-throughput screening system
化学反応の分析
CBP-93872 undergoes several types of chemical reactions, primarily focusing on its role in inhibiting specific cellular pathways:
Inhibition of ATR Activation: CBP-93872 specifically inhibits the DNA double-stranded break-induced G2 checkpoint by preventing the activation of ATR (ataxia-telangiectasia and Rad3-related) kinase.
Suppression of Phosphorylation: The compound inhibits the phosphorylation of ATR and Chk1, which are crucial for the maintenance of the G2 checkpoint.
Combination with Chemotherapeutic Agents: CBP-93872 has been shown to increase the sensitivity of cancer cells to chemotherapeutic agents such as oxaliplatin, cisplatin, gemcitabine, and 5-fluorouracil
作用機序
The mechanism of action of CBP-93872 involves the inhibition of the DNA double-stranded break-induced G2 checkpoint. The compound specifically inhibits the activation of ATR kinase, which is essential for the maintenance of the G2 checkpoint. By preventing ATR activation, CBP-93872 suppresses the phosphorylation of key proteins such as Nbs1 and replication protein A2, leading to the abrogation of the G2 checkpoint and increased sensitivity of cancer cells to DNA damage .
類似化合物との比較
CBP-93872 is unique in its specific inhibition of the DNA double-stranded break-induced G2 checkpoint. Similar compounds include:
Caffeine: Known to inhibit ATR and ATM kinases, but with less specificity compared to CBP-93872.
AZD6738: Another ATR inhibitor used in cancer research, with a broader range of effects on cellular pathways.
CBP-93872 stands out due to its specific inhibition of the G2 checkpoint and its potential use in sensitizing p53-mutated cancer cells to chemotherapy.
特性
IUPAC Name |
1-amino-3-(2-bromo-4-methylanilino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-7-2-3-10(9(11)4-7)13-6-8(14)5-12/h2-4,8,13-14H,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFSWDJNINCPJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(CN)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



